molecular formula C15H12O8 B10819180 Quercetin-d3 (hydrate)

Quercetin-d3 (hydrate)

Cat. No.: B10819180
M. Wt: 323.27 g/mol
InChI Key: OKXFBEYCJRMINR-KADUPEOVSA-N
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Description

Quercetin-d3 (hydrate) is a deuterated form of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. The deuterium labeling in quercetin-d3 enhances its stability and allows for more precise analytical measurements, making it a valuable tool in scientific research. Quercetin itself is known for its antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quercetin-d3 (hydrate) involves the incorporation of deuterium atoms into the quercetin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves quercetin and deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of quercetin-d3 (hydrate) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain quercetin-d3 (hydrate) with high deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions: Quercetin-d3 (hydrate) undergoes various chemical reactions, including:

    Oxidation: Quercetin-d3 can be oxidized to form quercetin quinone.

    Reduction: It can be reduced to form dihydroquercetin-d3.

    Substitution: Quercetin-d3 can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acetic anhydride (for acetylation) and benzoyl chloride (for benzoylation) are commonly employed.

Major Products:

    Oxidation: Quercetin quinone-d3.

    Reduction: Dihydroquercetin-d3.

    Substitution: Acetylated or benzoylated derivatives of quercetin-d3.

Scientific Research Applications

Quercetin-d3 (hydrate) is extensively used in scientific research due to its stability and enhanced analytical properties. Some key applications include:

Mechanism of Action

Quercetin-d3 (hydrate) exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Quercetin-d3 (hydrate) is unique due to its deuterium labeling, which enhances its stability and analytical precision. Similar compounds include:

    Quercetin: The non-deuterated form, widely studied for its biological activities.

    Dihydroquercetin: A reduced form of quercetin with similar antioxidant properties.

    Rutin: A glycosylated form of quercetin with enhanced water solubility.

Quercetin-d3 (hydrate) stands out for its use in precise analytical applications, making it a valuable tool in both research and industry.

Properties

Molecular Formula

C15H12O8

Molecular Weight

323.27 g/mol

IUPAC Name

3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one;hydrate

InChI

InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2/i1D,2D,3D;

InChI Key

OKXFBEYCJRMINR-KADUPEOVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H].O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O

Origin of Product

United States

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